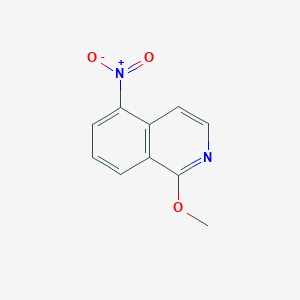

1-Methoxy-5-nitroisoquinoline

Descripción general

Descripción

1-Methoxy-5-nitroisoquinoline is a chemical compound . It is related to 5-nitroisoquinoline and 4-bromo-1-methoxy-6-nitroisoquinoline . It is used for research and development purposes .

Synthesis Analysis

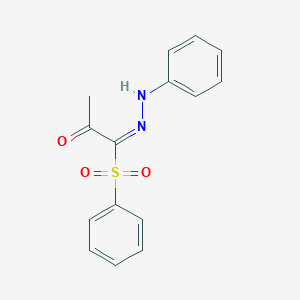

The synthesis of isoquinoline derivatives, including 1-Methoxy-5-nitroisoquinoline, has been a topic of interest in recent years . The synthesis involves various techniques and approaches, including metal catalysts and catalyst-free processes in water . The synthesis of 4-substituted-5-nitroisoquinolin-1-ones was achieved by demethylation of the 1-methoxy-4-substituted-5-nitroisoquinolines with hydrogen bromide .Molecular Structure Analysis

The molecular formula of 1-Methoxy-5-nitroisoquinoline is C10H8N2O3 . Its molecular weight is 204.18 .Chemical Reactions Analysis

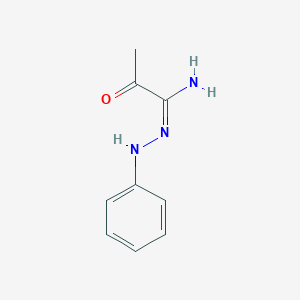

The chemical reactions involving 1-Methoxy-5-nitroisoquinoline are complex and involve several steps . For instance, the SNH Amidation of 5-Nitroisoquinoline leads to Nitro- and Nitroso Derivatives of Amides and Ureas . The reaction parameters such as temperature, hydrogen pressure, liquid flow rate, and gas flow rate are optimized for higher yields .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

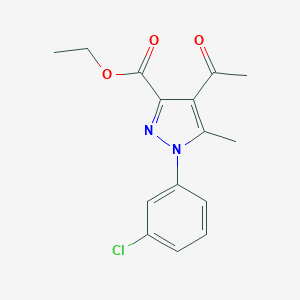

1-Methoxy-5-nitroisoquinoline has been a subject of interest in the field of organic chemistry, particularly in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones, demonstrating its utility in producing compounds with potential pharmaceutical applications. This research found that protection of the lactam as 1-methoxy- and 1-benzyloxy-4-bromo-5-nitroisoquinolines allowed for efficient Stille, Suzuki, and Buchwald-Hartwig couplings, which are critical in the synthesis of complex organic molecules (Sunderland et al., 2011).

Biological and Medical Research

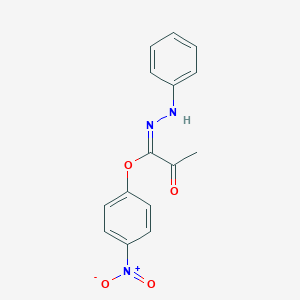

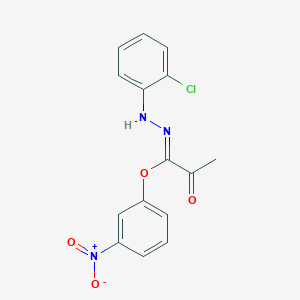

In the realm of medical research, derivatives of 1-Methoxy-5-nitroisoquinoline, such as nitroisoquinolines, have been studied for their potential as topoisomerase I inhibitors, which are crucial in cancer therapy. This research includes the systematic preparation of indenoisoquinoline analogues using combinations of nitro groups and methoxy groups to understand their contributions to cytotoxicity and topoisomerase I inhibition (Morrell et al., 2007).

Corrosion Inhibition

In the field of materials science, compounds similar to 1-Methoxy-5-nitroisoquinoline have been investigated for their role in corrosion inhibition. Research in this area focuses on how the chemical structure of these compounds can affect their ability to protect metals from corrosion, particularly in acidic environments. This kind of research is vital in industries where metal durability is critical (Khan et al., 2017).

Safety And Hazards

The safety data sheet for 5-Nitroisoquinoline, a related compound, indicates that it may form combustible dust concentrations in air, causes skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-methoxy-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10-8-3-2-4-9(12(13)14)7(8)5-6-11-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXSRYRPMLQNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-5-nitroisoquinoline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylphenyl)hydrazono]-3-oxobutanenitrile](/img/structure/B386115.png)

![1-[(4-Chlorophenyl)hydrazono]-1-(1-piperidinyl)acetone](/img/structure/B386116.png)

![1-[(4-Bromophenyl)hydrazono]-1-(1-piperidinyl)acetone](/img/structure/B386117.png)

![2-[(4-Bromophenyl)hydrazono]-3-oxobutanenitrile](/img/structure/B386124.png)